

# Technical Guide: 2',3,3,4'-Tetramethylbutyrophenone (CAS 898764-47-1)

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## Compound of Interest

Compound Name:	2',3,3,4'-Tetramethylbutyrophenone
Cat. No.:	B1325444

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for **2',3,3,4'-Tetramethylbutyrophenone**. This guide summarizes the available information and provides predicted data based on established chemical principles. All predicted values should be treated as estimates until experimentally verified.

## Core Compound Properties

**2',3,3,4'-Tetramethylbutyrophenone** is an aromatic ketone. Its structure suggests it is likely a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub> O	
Molecular Weight	204.31 g/mol	
CAS Number	898764-47-1	
Predicted Boiling Point	291.1 ± 9.0 °C	<a href="#">[1]</a>
Predicted Density	0.930 ± 0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Synonyms	1-(2,4-dimethylphenyl)-3,3-dimethyl-1-butanone, UKRORGSYN-BB BBV- 5117719	<a href="#">[1]</a>

## Proposed Synthesis

The most probable synthetic route for **2',3,3,4'-Tetramethylbutyrophenone** is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

## Experimental Protocol: Friedel-Crafts Acylation

Materials:

- 1,3-Dimethylbenzene (m-xylene)
- 3,3-Dimethylbutanoyl chloride (pivaloyl chloride)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (or another suitable inert solvent)
- Hydrochloric acid (aqueous solution)
- Sodium bicarbonate (aqueous solution)
- Brine (saturated aqueous sodium chloride solution)

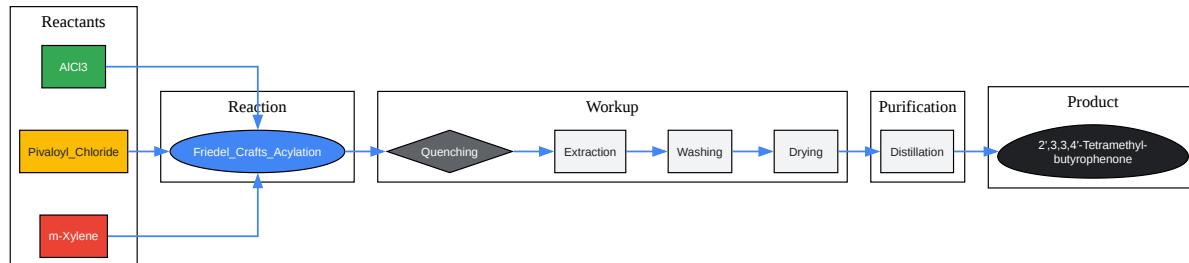
- Anhydrous magnesium sulfate or sodium sulfate
- Apparatus for reflux, extraction, and distillation

Procedure:

- To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, add 3,3-dimethylbutanoyl chloride dropwise.
- After the addition is complete, add 1,3-dimethylbenzene dropwise while maintaining the low temperature.
- Once the addition of 1,3-dimethylbenzene is finished, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
- After cooling back to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed successively with water, aqueous sodium bicarbonate solution, and brine.
- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **2',3,3,4'-Tetramethylbutyrophenone**.

Note on a Potential Side Reaction: It has been observed in some cases that the reaction of pivaloyl chloride with benzene in the presence of  $\text{AlCl}_3$  can lead to the formation of tert-butylbenzene via decarbonylation of the acylium ion to the more stable tert-butyl carbocation. While acylation is generally favored, this potential for an unusual Friedel-Crafts alkylation should be considered.

## Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **2',3,3,4'-Tetramethylbutyrophenone**.

## Potential Biological Activity and Applications

While no specific biological activity has been reported for **2',3,3,4'-Tetramethylbutyrophenone**, the butyrophenone scaffold is a well-known pharmacophore present in numerous centrally acting drugs, particularly antipsychotics.

General Biological Profile of Substituted Butyrophenones:

- **Antipsychotic Activity:** Many butyrophenone derivatives, such as haloperidol, act as antagonists at dopamine D<sub>2</sub> receptors. This is a key mechanism for their efficacy in treating psychosis.
- **Other CNS Effects:** Depending on the substitution pattern, butyrophenones can also interact with other neurotransmitter systems, including serotonin (5-HT), adrenergic, and cholinergic receptors.

The specific substitution pattern of **2',3,3,4'-Tetramethylbutyrophenone** (methyl groups on the phenyl ring and a tert-butyl group on the butyryl chain) will significantly influence its pharmacological profile. The bulky tert-butyl group, in particular, may affect receptor binding affinity and selectivity compared to other known butyrophthalones. Further research is required to determine if this compound exhibits any significant biological activity.

## Analytical Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for **2',3,3,4'-Tetramethylbutyrophenone** has been identified. Researchers synthesizing this compound would need to perform full spectral characterization to confirm its identity and purity.

### Predicted Spectral Highlights:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons on the 2,4-dimethylphenyl ring, the singlet for the two methyl groups on the phenyl ring, the singlet for the methylene protons adjacent to the carbonyl group, and a large singlet for the nine equivalent protons of the tert-butyl group.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and tert-butyl groups.
- IR Spectroscopy: A strong absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretch, typically in the range of  $1670\text{-}1690\text{ cm}^{-1}$ , and bands corresponding to C-H stretches and aromatic C=C bonds.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be expected at  $\text{m/z} = 204.31$ . Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

## Safety and Handling

Specific safety data for **2',3,3,4'-Tetramethylbutyrophenone** is not available. Based on the general properties of similar aromatic ketones, the following precautions should be taken:

- Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Toxicity: The toxicological properties have not been investigated. Assume the compound is potentially harmful if ingested, inhaled, or absorbed through the skin.

This guide is intended to provide a starting point for researchers interested in **2',3,3,4'-Tetramethylbutyrophenone**. Due to the scarcity of published data, all synthetic and analytical work should be conducted with caution and confirmed through rigorous experimentation.

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## References

- 1. 2',3,3,4'-TETRAMETHYLBUTYROPHENONE CAS#: 898764-47-1  
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